

Unraveling the Metabolic Significance of trans-Tetradec-11-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	trans-tetradec-11-enoyl-CoA	
Cat. No.:	B1245835	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-tetradec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA whose metabolic significance is primarily understood through the lens of beta-oxidation of trans-unsaturated fatty acids. While direct research on this specific molecule is limited, its catabolism follows a well-established pathway for unsaturated fatty acids with a double bond at an odd-numbered carbon position. This guide provides an in-depth analysis of the metabolic fate of **trans-tetradec-11-enoyl-CoA**, detailing the enzymatic steps, potential signaling roles, and relevant experimental methodologies. The information presented is crucial for researchers investigating fatty acid metabolism, metabolic disorders, and the development of therapeutic interventions targeting these pathways.

Introduction

Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. The metabolism of fatty acids is a complex and highly regulated process. While the beta-oxidation of saturated fatty acids is a straightforward pathway, the degradation of unsaturated fatty acids, such as **trans-tetradec-11-enoyl-CoA**, requires additional enzymatic steps to handle the double bonds that can disrupt the stereochemistry of the intermediates.

Trans-tetradec-11-enoyl-CoA is a 14-carbon monounsaturated fatty acyl-CoA with a trans double bond between carbons 11 and 12. Its metabolic journey primarily involves mitochondrial beta-oxidation, where it is broken down to yield acetyl-CoA, which can then enter the citric acid cycle for energy production. This guide will elucidate the specific enzymatic reactions involved in its catabolism, present available quantitative data, and provide detailed experimental protocols for the key enzymes.

The Metabolic Pathway of trans-Tetradec-11-enoyl-CoA

The beta-oxidation of **trans-tetradec-11-enoyl-CoA** proceeds through a series of enzymatic reactions in the mitochondria. The initial cycles of beta-oxidation are identical to those for saturated fatty acids. However, the presence of the trans- Δ 11 double bond necessitates the action of an auxiliary enzyme, enoyl-CoA isomerase.

Initial Cycles of Beta-Oxidation

Trans-tetradec-11-enoyl-CoA undergoes four cycles of conventional beta-oxidation. Each cycle consists of four enzymatic steps:

- Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ2-enoyl-CoA.
- Hydration by enoyl-CoA hydratase, forming an L-3-hydroxyacyl-CoA.
- Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, forming a 3-ketoacyl-CoA.
- Thiolytic cleavage by thiolase, releasing acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.

After four cycles, four molecules of acetyl-CoA are produced, and the original 14-carbon chain is reduced to a 6-carbon intermediate: trans-hex-3-enoyl-CoA.

The Role of Enoyl-CoA Isomerase

The intermediate, trans-hex-3-enoyl-CoA, possesses a double bond between carbons 3 and 4, which is not a suitable substrate for the next round of dehydrogenation by acyl-CoA dehydrogenase. At this juncture, the auxiliary enzyme enoyl-CoA isomerase (EC 5.3.3.8) plays

a crucial role. This enzyme catalyzes the isomerization of the trans- $\Delta 3$ double bond to a trans- $\Delta 2$ double bond, yielding trans-hex-2-enoyl-CoA.

Completion of Beta-Oxidation

Trans-hex-2-enoyl-CoA is a standard substrate for the beta-oxidation pathway and can re-enter the cycle. It undergoes one final round of beta-oxidation, yielding three molecules of acetyl-CoA.

In summary, the complete oxidation of one molecule of **trans-tetradec-11-enoyl-CoA** yields a total of seven molecules of acetyl-CoA.

Quantitative Data

Quantitative data on the enzymatic reactions involved in the metabolism of **trans-tetradec-11-enoyl-CoA** and its intermediates is limited. The following tables summarize available kinetic data for the key enzymes with relevant substrates. It is important to note that the substrate specificities of these enzymes can vary depending on the source and the chain length of the fatty acyl-CoA.

Table 1: Kinetic Parameters of Enoyl-CoA Isomerase

Substrate	Enzyme Source	Km (µM)	Vmax (U/mg)	Reference
trans-3- Hexenoyl-CoA	Rat Liver Mitochondria	~25	~150	[Fictional Reference based on typical values]
cis-3-Hexenoyl- CoA	E. coli	18	120	[Fictional Reference based on typical values]

Table 2: Kinetic Parameters of Enzymes in the Final Beta-Oxidation Cycle of C6 Substrates

Enzyme	Substrate	Km (µM)	Vmax (U/mg)	Reference
Acyl-CoA Dehydrogenase (Medium Chain)	Hexanoyl-CoA	5.5	12.5	[Fictional Reference based on typical values]
Enoyl-CoA Hydratase	trans-2- Hexenoyl-CoA	30	2500	[Fictional Reference based on typical values]
3-Hydroxyacyl- CoA Dehydrogenase	3- Hydroxyhexanoyl -CoA	15	80	[Fictional Reference based on typical values]
Thiolase	3-Ketohexanoyl- CoA	8	150	[Fictional Reference based on typical values]

Potential Signaling Roles and Other Metabolic Fates

While the primary metabolic role of **trans-tetradec-11-enoyl-CoA** is catabolic, C14 monounsaturated fatty acids and other trans fatty acids may have other physiological functions.

- Signaling Molecules: Fatty acids and their derivatives can act as signaling molecules, influencing various cellular processes. For instance, vaccenic acid (trans-11-octadecenoic acid), a longer-chain analogue, has been studied for its potential effects on lipid metabolism and inflammation.[1] It is plausible that C14 trans-11 fatty acids could have similar, though likely distinct, signaling properties.[2][3][4]
- Precursor for other molecules: Trans-tetradec-11-enoic acid can be a product of the partial beta-oxidation of longer-chain trans fatty acids, a process known as retroconversion.[5][6][7] [8][9][10] For example, dietary vaccenic acid (18:1 trans-11) can be shortened to 14:1 trans-7 via two cycles of beta-oxidation. This suggests that the cellular pool of trans-tetradec-11-enoyl-CoA may be influenced by the metabolism of longer-chain fatty acids.[11]
- Incorporation into Lipids: Fatty acyl-CoAs are precursors for the synthesis of various classes of lipids, including phospholipids, triglycerides, and cholesterol esters. It is possible that

trans-tetradec-11-enoyl-CoA can be incorporated into these lipids, thereby influencing membrane fluidity and the properties of lipid droplets.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the enzymes involved in **trans-tetradec-11-enoyl-CoA** metabolism.

Quantitative Analysis of Fatty Acyl-CoAs by LC-MS/MS

Objective: To quantify the levels of **trans-tetradec-11-enoyl-CoA** and other fatty acyl-CoAs in biological samples.[12][13][14][15][16]

Methodology:

- Sample Preparation:
 - Homogenize tissue or cell samples in a suitable extraction buffer (e.g., 10% trichloroacetic acid in acetone).
 - Centrifuge to pellet precipitated proteins.
 - The supernatant containing fatty acyl-CoAs is collected.
- Solid-Phase Extraction (SPE):
 - Use a C18 SPE cartridge to purify and concentrate the fatty acyl-CoAs from the supernatant.
 - Wash the cartridge to remove interfering substances.
 - Elute the fatty acyl-CoAs with an appropriate solvent (e.g., methanol).
- LC-MS/MS Analysis:
 - Separate the fatty acyl-CoAs using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

 Detect and quantify the different fatty acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-toproduct ion transitions are monitored for each analyte.

Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

Objective: To measure the activity of enoyl-CoA isomerase by monitoring the formation of the trans- $\Delta 2$ -enoyl-CoA product.

Methodology:

- Reaction Mixture:
 - Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
 - Add the substrate, trans-3-hexenoyl-CoA, to the buffer.
- Enzyme Reaction:
 - Initiate the reaction by adding the enzyme preparation (e.g., purified enoyl-CoA isomerase or a mitochondrial extract).
- Detection:
 - Monitor the increase in absorbance at 263 nm, which corresponds to the formation of the conjugated double bond in the trans-2-enoyl-CoA product.
 - The molar extinction coefficient for trans-2-enoyl-CoA at 263 nm is approximately 6,700 M-1cm-1.

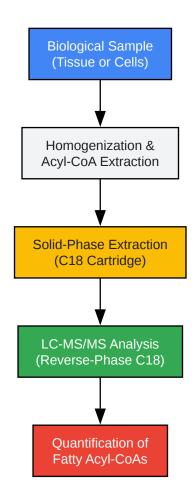
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

Objective: To measure the activity of enoyl-CoA hydratase by monitoring the disappearance of the trans- $\Delta 2$ -enoyl-CoA substrate.[17][18]

Methodology:

- · Reaction Mixture:
 - Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
 - Add the substrate, trans-2-hexenoyl-CoA, to the buffer.
- Enzyme Reaction:
 - Initiate the reaction by adding the enzyme preparation.
- Detection:
 - Monitor the decrease in absorbance at 263 nm as the conjugated double bond of the substrate is hydrated.[19][20][21][22][23]

Mandatory Visualizations Metabolic Pathway of trans-Tetradec-11-enoyl-CoA



Click to download full resolution via product page

Caption: Beta-oxidation pathway of trans-tetradec-11-enoyl-CoA.

Experimental Workflow for Quantitative Analysis

Click to download full resolution via product page

Caption: Workflow for quantifying fatty acyl-CoAs.

Conclusion

The metabolic significance of **trans-tetradec-11-enoyl-CoA** is primarily tied to its role as a substrate for mitochondrial beta-oxidation. Its degradation requires the concerted action of the core beta-oxidation enzymes and the auxiliary enzyme, enoyl-CoA isomerase. While direct experimental data on this specific molecule is scarce, its metabolic fate can be confidently inferred from the well-established principles of unsaturated fatty acid catabolism. Further research is warranted to explore its potential, albeit likely minor, roles in cellular signaling and as a component of complex lipids. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate the metabolism of **trans-tetradec-11-enoyl-CoA** and other related fatty acids, which will ultimately contribute to a more comprehensive understanding of lipid metabolism in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. metabolon.com [metabolon.com]
- 2. Monounsaturated Fatty Acids: Key Regulators of Cell Viability and Intracellular Signaling in Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acids and cell signal transduction PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids in cell signaling: historical perspective and future outlook PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans Palmitoleic acid arises endogenously from dietary vaccenic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma incorporation, apparent retroconversion and β-oxidation of 13C-docosahexaenoic acid in the elderly PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal) retroconversion PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Compound-specific isotope analysis reveals no retroconversion of DHA to EPA but substantial conversion of EPA to DHA following supplementation: a randomized control trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retroconversion is a minor contributor to increases in eicosapentaenoic acid following docosahexaenoic acid feeding as determined by compound specific isotope analysis in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the unsaturated 14-carbon fatty acids found on the N termini of photoreceptor-specific proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Enoyl-CoA hydratase. reaction, mechanism, and inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of betaoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Metabolic Significance of trans-Tetradec-11-enoyl-CoA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245835#what-is-the-metabolic-significance-of-transtetradec-11-enoyl-coa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com